N-(2-ethylhexyl)-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide
Description
Properties
CAS No. |
688054-22-0 |
|---|---|
Molecular Formula |
C21H29N3O4S |
Molecular Weight |
419.54 |
IUPAC Name |
N-(2-ethylhexyl)-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide |
InChI |
InChI=1S/C21H29N3O4S/c1-3-5-7-14(4-2)12-22-19(25)8-6-9-24-20(26)15-10-17-18(28-13-27-17)11-16(15)23-21(24)29/h10-11,14H,3-9,12-13H2,1-2H3,(H,22,25)(H,23,29) |
InChI Key |
NRVOCLFUKAJIMY-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)CNC(=O)CCCN1C(=O)C2=CC3=C(C=C2NC1=S)OCO3 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(2-ethylhexyl)-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its biological effects, including antimicrobial, cytotoxic, and anti-inflammatory properties, based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molar mass of approximately 507.67 g/mol. The compound features a complex structure that contributes to its biological activity.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown strong bactericidal effects against various strains of bacteria, particularly Staphylococcus spp. . The mechanism of action is often attributed to the inhibition of biofilm formation and interference with bacterial transcription processes.
Cytotoxicity
Cytotoxicity studies are crucial for assessing the safety profile of new compounds. In vitro tests on cell lines such as L929 (mouse fibroblast) and A549 (human lung carcinoma) revealed variable cytotoxic effects. Some derivatives demonstrated low toxicity at certain concentrations while enhancing cell viability at others. For example, a study showed that specific concentrations led to increased metabolic activity in treated cells, suggesting selective cytotoxicity rather than general toxicity .
Table 1: Cytotoxic Effects on Cell Lines
| Compound | Concentration (µM) | L929 Cell Viability (%) | A549 Cell Viability (%) |
|---|---|---|---|
| Compound A | 100 | 90 | 95 |
| Compound B | 150 | 112 | 104 |
| Compound C | 200 | 68 | 80 |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound class has been investigated through various assays. Compounds have been shown to inhibit pro-inflammatory cytokines and reduce inflammation markers in cell cultures. This suggests that this compound could be a candidate for treating inflammatory diseases .
Case Studies
Several studies have highlighted the biological activities of this compound:
- Study on Antimicrobial Efficacy : A research article demonstrated that derivatives exhibited potent antibacterial activity against Gram-positive bacteria with minimal cytotoxic effects on mammalian cells .
- Cytotoxicity Assessment : Another study evaluated the cytotoxicity of related compounds in various cancer cell lines, revealing that certain derivatives enhanced cell viability while others induced apoptosis at higher concentrations .
- Anti-inflammatory Mechanism Investigation : Research focused on the anti-inflammatory properties showed that these compounds could downregulate TNF-alpha and IL-6 levels in stimulated macrophages, indicating their potential use in treating chronic inflammatory conditions .
Comparison with Similar Compounds
4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-(4-phenylbutan-2-yl)butanamide ()
- Structural Difference : The N-substituent here is 4-phenylbutan-2-yl vs. 2-ethylhexyl in the target compound.
- Functional Impact : The phenyl group in the analog may enhance π-π stacking interactions with aromatic residues in biological targets, whereas the branched 2-ethylhexyl group likely increases lipophilicity (predicted logP: ~5.2 vs. ~4.8 for the phenylbutan analog). This could improve blood-brain barrier penetration but reduce aqueous solubility .
(E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide derivatives ()
- Scaffold Difference: A thiazolidinone core replaces the dioxoloquinazolin system.
- Functional Impact: Thiazolidinones are known for antidiabetic and antimicrobial activities via PPAR-γ modulation. The dioxoloquinazolin scaffold’s sulfanylidene group may offer distinct redox or covalent binding properties absent in thiazolidinones .
Pharmacokinetic and Pharmacodynamic Comparisons
Table 1: Key Properties of Analogous Compounds
| Compound | Core Scaffold | N-Substituent | logP (Predicted) | Reported Activity |
|---|---|---|---|---|
| Target Compound | Dioxoloquinazolin | 2-ethylhexyl | 5.2 | Not yet reported |
| 4-(8-oxo-6-sulfanylidene...butanamide [2] | Dioxoloquinazolin | 4-phenylbutan-2-yl | 4.8 | Moderate CYP3A4 inhibition (in silico) |
| (E)-4-((2,4-dioxo...) benzamide [1] | Thiazolidinone | Phenyl | 3.9 | Antidiabetic (IC50: 12 μM) |
- Metabolic Stability : The 2-ethylhexyl group may slow hepatic clearance compared to smaller substituents, as seen in pharmacopeial butanamide derivatives with branched alkyl chains () .
Q & A
Q. What are the critical steps and conditions for synthesizing N-(2-ethylhexyl)-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide?
The synthesis of this compound involves multi-step reactions, including:
- Formation of the quinazoline core via cyclocondensation of dioxolo-substituted precursors.
- Sulfanylidene group introduction through nucleophilic substitution or thiolation reactions.
- Amide coupling between the quinazoline intermediate and 2-ethylhexylamine using activating agents (e.g., EDC/HOBt).
Q. Key conditions :
- Solvents : Dimethyl sulfoxide (DMSO) or acetonitrile for polar intermediates .
- Catalysts : Potassium carbonate or triethylamine to facilitate coupling reactions .
- Temperature : Controlled heating (60–80°C) to optimize yield and minimize side reactions .
Q. What analytical techniques are recommended to confirm the compound’s structural integrity?
- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify substituent positions and stereochemistry. For example, the dioxolo group’s protons resonate at δ 5.8–6.2 ppm .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using C18 columns with UV detection at 254 nm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., expected [M+H] at m/z 563.2) .
Q. How can solubility challenges in biological assays be addressed?
- Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility .
- Derivatization : Introduce hydrophilic groups (e.g., hydroxyl or carboxyl) to the butanamide side chain without disrupting the quinazoline core .
Advanced Research Questions
Q. What computational strategies can predict the compound’s reactivity and pharmacological targets?
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. The sulfanylidene group’s electron-withdrawing nature may enhance electrophilicity at C8 .
- Molecular Docking : Screen against kinase or protease targets (e.g., EGFR or PARP) using AutoDock Vina. The dioxolo group’s π-stacking potential may favor DNA intercalation .
Q. How can structure-activity relationships (SAR) guide the optimization of this compound?
- Substituent modulation :
- 2-Ethylhexyl group : Replace with shorter alkyl chains (e.g., propyl) to reduce steric hindrance in target binding .
- Sulfanylidene moiety : Substitute with selenocyanate to enhance redox activity .
- Pharmacokinetic profiling : Assess metabolic stability using liver microsomes and cytochrome P450 inhibition assays .
Q. What experimental approaches resolve contradictions in pharmacological data across studies?
Q. How can the compound’s stability under physiological conditions be evaluated?
- Forced degradation studies : Expose to pH extremes (1–13), heat (40–60°C), and UV light. Monitor degradation via LC-MS .
- Plasma stability assays : Incubate with human plasma (37°C, 24 hrs) and quantify parent compound loss .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
